3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride
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Overview
Description
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is a chemical compound with the molecular formula C10H19N1Cl2. It is known for its unique bicyclic structure, which includes a nitrogen atom and a chloroethyl group. This compound is often used in scientific research and industrial applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride typically involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This intermediate then undergoes further reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including chlorination, cyclization, and purification, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The nitrogen atom in the bicyclic structure can participate in redox reactions.
Cyclization Reactions: The compound can form additional rings under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, diethanolamine, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the bicyclic structure .
Scientific Research Applications
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-3-azabicyclo(3.2.2)nonane hydrochloride
- 3-(2-Methylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
- 3-(2-Phenylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
Uniqueness
3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1990-78-9 |
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Molecular Formula |
C10H19Cl2N |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
3-(2-chloroethyl)-3-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C10H18ClN.ClH/c11-5-6-12-7-9-1-2-10(8-12)4-3-9;/h9-10H,1-8H2;1H |
InChI Key |
FLQTVVCVTVCLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C[NH+](C2)CCCl.[Cl-] |
Origin of Product |
United States |
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